
4-Nitrophenyl hexanoate
Overview
Description
4-Nitrophenyl hexanoate is an organic compound with the chemical formula C12H15NO4. It is a derivative of hexanoic acid and 4-nitrophenol, characterized by the presence of a nitro group attached to the phenyl ring. This compound is commonly used in biochemical assays and as a substrate for enzyme activity studies due to its ability to release 4-nitrophenol upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl hexanoate can be synthesized through the esterification reaction between 4-nitrophenol and hexanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is the primary reaction of 4-nitrophenyl hexanoate, where the ester bond is cleaved, resulting in the formation of 4-nitrophenol and hexanoic acid. This reaction is often catalyzed by enzymes like esterases, lipases, or by chemical agents such as hydroxide ions in aqueous solutions.
The enzymatic mechanism involves the enzyme binding to the ester substrate, which facilitates a nucleophilic attack on the carbonyl carbon by water, leading to the scission of the ester bond. The release of 4-nitrophenol produces a bright yellow color, enabling quantification through spectrophotometry, typically at a wavelength of approximately 405 nm. The hydrolysis of this compound can influence lipid metabolism and impact cell signaling pathways.
Reduction
The nitro group () on the phenyl ring of this compound can undergo reduction to an amino group (). This transformation can be achieved using reducing agents like sodium borohydride or through catalytic hydrogenation. The product of this reduction is 4-aminophenyl hexanoate.
Esterification
Esterification is involved in the synthesis of this compound, which typically involves the reaction between 4-nitrophenol and hexanoic acid. This process is facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to prevent premature hydrolysis.
Reactions with OleA
Reactions with OleA explore the reactivity of p-nitrophenyl esters with OleA beyond the hydrolysis of p-nitrophenyl hexanoate . p-Nitrophenyl hexanoate diffuses into recombinant E. coli cells expressing OleA enzymes, while other cellular enzymes have relatively low activity with this substrate .
Aggregation in Aqueous Solutions
This compound can undergo aggregation in aqueous solutions. At concentrations above a critical level, solutions become turbid, with visible droplets appearing shortly after the reaction starts . Measuring rate constants under these conditions may not yield reliable results .
Comparison with Similar Compounds
Compound | Molecular Formula | Unique Features |
---|---|---|
4-Nitrophenyl acetate | Shorter acyl chain; commonly used in kinetic studies | |
4-Nitrophenyl butanoate | Medium-length acyl chain; similar reactivity | |
p-Nitrophenyl caprate | Longer acyl chain; different solubility properties |
This compound's uniqueness arises from its specific chain length and reactivity, making it particularly suitable for studying medium-chain fatty acid interactions with enzymes.
Scientific Research Applications
Enzyme Activity Studies
4-Nitrophenyl hexanoate serves as a model substrate for studying the activity of various enzymes, particularly esterases and lipases. The hydrolysis of this compound results in the release of 4-nitrophenol, which can be quantitatively measured due to its colorimetric properties. This makes it suitable for kinetic studies involving:
- Lipase Activity : Research has shown that variations in the acyl chain length of substrates like this compound affect enzyme binding and catalytic efficiency. The compound's medium-chain fatty acid structure allows insights into structure-activity relationships among different lipases .
- Human Serum Albumin Hydrolysis : Studies have demonstrated that human serum albumin catalyzes the hydrolysis of this compound, providing insights into the enzyme's specificity and the effects of chain length on hydrolysis rates .
Biochemical Assays
The compound is utilized in biochemical assays to screen for esterase activity using colorimetric methods. For instance, when tested with crude enzyme extracts from E. coli, significant esterase activity was observed with this compound compared to other substrates, enabling rapid screening for potential polymer-degrading enzymes .
Mechanistic Studies
This compound is employed in mechanistic studies to understand the reaction pathways of esterases and lipases. The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon of the ester bond, leading to a tetrahedral intermediate that eventually releases the alcohol (4-nitrophenol) and regenerates the carboxylic acid .
Case Study 1: Esterase Activity Screening
A study examined the esterase activity of lactic acid bacteria isolated from malolactic fermentation of red wines using various nitrophenyl esters, including this compound. Results indicated significant differences in enzyme activity based on substrate specificity, highlighting the compound's utility in microbial enzyme characterization .
Case Study 2: Hydrolysis Kinetics
Research focused on the kinetics of hydrolysis by human serum albumin at varying pH levels demonstrated that the hydrolysis rates of this compound were significantly influenced by environmental conditions. This study provided valuable data on how fatty acid tail lengths affect enzymatic reactions .
Mechanism of Action
The primary mechanism of action of 4-nitrophenyl hexanoate involves its hydrolysis by esterases or lipases. The enzyme binds to the ester substrate, facilitating the nucleophilic attack on the carbonyl carbon by a water molecule. This results in the cleavage of the ester bond and the release of 4-nitrophenol and hexanoic acid . The molecular targets of this reaction are the ester bonds within the compound, and the pathway involves the formation of a tetrahedral intermediate during the hydrolysis process .
Comparison with Similar Compounds
4-Nitrophenyl hexanoate can be compared with other nitrophenyl esters such as:
4-Nitrophenyl acetate: Similar in structure but with a shorter acyl chain, making it more reactive in hydrolysis reactions.
4-Nitrophenyl butyrate: Another nitrophenyl ester with a medium-length acyl chain, used in similar enzyme activity studies.
4-Nitrophenyl palmitate: Contains a longer acyl chain, making it less soluble in water but useful for studying lipase activity on long-chain substrates.
The uniqueness of this compound lies in its balanced chain length, which provides a good compromise between solubility and reactivity, making it a versatile substrate for various biochemical applications .
Biological Activity
4-Nitrophenyl hexanoate (NphOHe) is an ester compound that has garnered attention in biochemical research due to its potential biological activities, particularly as a substrate for various enzymatic reactions. This article explores the biological activity of NphOHe, focusing on its interactions with enzymes, metabolic pathways, and potential applications in biotechnology and medicine.
Chemical Structure and Properties
This compound is classified as a phenol ester, characterized by a benzene ring with a nitro group and an aliphatic hexanoate chain. Its molecular formula is and it has been identified in human blood, indicating exposure to this compound or its derivatives .
Esterase Activity
The hydrolysis of 4-nitrophenyl esters, including NphOHe, has been studied extensively, particularly regarding their interaction with human serum albumin (HSA). HSA exhibits esterase-like activity that facilitates the cleavage of these esters, releasing 4-nitrophenol (4-NP), which can be quantitatively measured due to its colorimetric properties . The reaction kinetics have been explored across various pH levels (5.8 to 9.5), revealing that the length of the fatty acid tail affects the hydrolysis rate .
Table 1: Kinetic Parameters of NphOHe Hydrolysis by HSA
Parameter | Value |
---|---|
pH Range | 5.8 - 9.5 |
Temperature | 22°C |
Reaction Rate | Varies with tail length |
Product | 4-Nitrophenol (4-NP) |
Comparative Enzyme Studies
In studies involving E. coli extracts, NphOHe served as a colorimetric probe to screen for esterase activity among various enzymes. Results indicated that shorter substrates like NphOHe exhibited higher sensitivity compared to longer-chain substrates . This suggests that NphOHe can be effectively utilized in enzyme assays to identify and characterize esterase activity.
Toxicological Aspects
While NphOHe is not a naturally occurring metabolite, its presence in human blood raises concerns regarding its potential toxicity and environmental exposure. It is categorized within the human exposome, which encompasses all environmental exposures throughout an individual's life . Research into the metabolic pathways involving NphOHe could provide insights into its safety profile and biological effects.
Applications in Biotechnology
NphOHe's role as an esterase substrate makes it valuable in biotechnological applications, particularly in the development of biosensors and enzyme assays. The ability to measure the release of 4-NP provides a straightforward method for quantifying enzyme activity in various biological systems .
Case Studies
- Enzyme Screening : A study screened multiple putative polyester-degrading enzymes using NphOHe as a substrate. The findings revealed significant enzymatic activity against this compound, underscoring its utility in identifying effective biocatalysts for polymer degradation .
- Hydrolysis Mechanisms : Research on the hydrolysis mechanisms of NphOHe by different OleA proteins highlighted its potential for whole-cell screening applications. The study demonstrated varying levels of activity among different bacterial strains, indicating diverse metabolic capabilities .
Q & A
Q. Basic Synthesis: What are the standard synthetic routes for 4-nitrophenyl hexanoate, and how can purity be optimized?
Answer:
this compound is synthesized via esterification of 4-nitrophenol with hexanoyl chloride in the presence of triethylamine (TEA) as a base, achieving yields of 90–95% . Purity optimization involves:
- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Reaction monitoring : Track progress via TLC or HPLC to ensure complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted 4-nitrophenol and hexanoyl chloride byproducts.
Q. Advanced Synthesis: How can reaction scalability and efficiency be improved for this compound synthesis?
Answer:
Scalability challenges include maintaining high yields while minimizing side reactions. Strategies include:
- Continuous flow reactors : Enhance heat and mass transfer, reducing reaction time and byproduct formation.
- Catalyst optimization : Test alternative bases (e.g., DMAP) to accelerate esterification.
- In-line analytics : Implement FTIR or NMR for real-time monitoring to adjust stoichiometry dynamically .
Q. Basic Analytical Methods: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- <sup>13</sup>C NMR : Peaks at δ 167.6 (ester carbonyl) and 161.6 (aromatic carbons adjacent to nitro groups) confirm ester formation .
- UV-Vis : The nitro group absorbs strongly at ~310 nm, useful for quantifying concentration in solution.
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 67.25%, H: 5.05%, N: 4.13%) to validate purity .
Q. Advanced Analytical Challenges: How can researchers address discrepancies in quantifying hydrolysis products of this compound?
Answer:
Discrepancies arise from:
- pH-dependent hydrolysis : The nitro group’s absorbance shifts with pH; buffer systems (e.g., Tris-HCl, pH 7.5–8.0) stabilize measurements .
- Interfering chromophores : Use HPLC with a C18 column to separate 4-nitrophenol (hydrolysis product) from other UV-active species.
- Calibration curves : Validate with synthetic standards to account for matrix effects .
Q. Basic Enzymology: How is this compound used to assay lipase/esterase activity?
Answer:
The substrate is hydrolyzed by lipases/esterases to release 4-nitrophenol, detected spectrophotometrically at 400–410 nm. Protocol steps:
- Substrate preparation : Dissolve in DMSO or ethanol (1–10 mM) to ensure solubility.
- Kinetic assays : Monitor absorbance increase over time (initial rate method) under controlled pH and temperature.
- Negative controls : Include reactions without enzyme or with heat-inactivated enzyme .
Q. Advanced Enzymology: What explains variations in enzyme kinetic parameters (kcat, KM) for this compound across studies?
Answer:
Variations stem from:
- Enzyme source : Bacterial esterases (e.g., PpEst) vs. mammalian lipases exhibit different substrate affinities. For example, PpEst shows KM = 4.85 mM and kcat = 1.98 s<sup>−1</sup> .
- Assay conditions : Temperature, ionic strength, and detergent presence (e.g., Triton X-100) alter activity.
- Substrate aggregation : Micelle formation at high concentrations reduces accessible substrate, inflating KM .
Q. Material Science: How does this compound function in surface modification of nanomaterials?
Answer:
In quantum dots (QDs), hexanoate ligands (vs. myristate) influence colloidal stability and optoelectronic properties. Key considerations:
- Ligand exchange : Competitive binding studies (e.g., <sup>13</sup>C CODEX NMR) reveal spatial partitioning of ligands on QD surfaces .
- Conformational dynamics : Hexanoate’s shorter chain length increases ligand mobility, affecting charge transfer efficiency .
Q. Stability and Storage: What factors degrade this compound, and how can stability be extended?
Answer:
- Hydrolysis : Store at 2–8°C in anhydrous solvents (e.g., acetonitrile) under inert gas.
- Light sensitivity : Amber vials prevent nitro group photodegradation.
- Long-term storage : Lyophilization in the presence of stabilizers (e.g., trehalose) preserves activity for enzymatic assays .
Q. Cross-Disciplinary Applications: How can this compound bridge chemical and biological research?
Answer:
- Enzyme engineering : High-throughput screens using this compound identify mutants with enhanced esterase activity .
- Drug delivery : Hydrolysis kinetics inform prodrug design for controlled release in vivo.
- Environmental monitoring : Detect lipase-producing microbes in contaminated samples via chromogenic assays .
Properties
IUPAC Name |
(4-nitrophenyl) hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXUEYZKCCEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-75-2 | |
Record name | 956-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.